molecular formula C22H19Cl2N5O2 B12125576 2-amino-1-(3,4-dichlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-1-(3,4-dichlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B12125576
M. Wt: 456.3 g/mol
InChI Key: HSYVZLGFEUIMKM-UHFFFAOYSA-N
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Description

This compound belongs to the pyrroloquinoxaline carboxamide class, characterized by a fused pyrrole-quinoxaline core. The structure includes a 3,4-dichlorophenyl group at position 1 and a tetrahydrofuran-2-ylmethyl substituent on the carboxamide nitrogen. Its structural complexity and substitution pattern suggest possible applications in targeting protein kinases or other enzymes, analogous to related compounds with halogenated aryl groups and heterocyclic substituents .

Properties

Molecular Formula

C22H19Cl2N5O2

Molecular Weight

456.3 g/mol

IUPAC Name

2-amino-1-(3,4-dichlorophenyl)-N-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C22H19Cl2N5O2/c23-14-8-7-12(10-15(14)24)29-20(25)18(22(30)26-11-13-4-3-9-31-13)19-21(29)28-17-6-2-1-5-16(17)27-19/h1-2,5-8,10,13H,3-4,9,11,25H2,(H,26,30)

InChI Key

HSYVZLGFEUIMKM-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC(=C(C=C5)Cl)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(3,4-dichlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps:

    Formation of the Pyrroloquinoxaline Core: This step often starts with the condensation of an appropriate diamine with a diketone to form the quinoxaline ring. The pyrrole ring is then constructed through cyclization reactions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a halogenation reaction, where chlorine atoms are added to the phenyl ring.

    Attachment of the Tetrahydrofuran Moiety: This step involves the formation of a tetrahydrofuran ring, which is then attached to the quinoxaline core through a nucleophilic substitution reaction.

    Final Coupling: The final step involves coupling the amino group with the carboxamide group under specific conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the dichlorophenyl group, potentially reducing the chlorines to hydrogen atoms.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorophenyl and tetrahydrofuran moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso derivatives, while reduction could produce dechlorinated analogs.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrrolo[2,3-b]quinoxaline exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. For instance:

  • A study demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against multiple cancer cell lines, indicating potent anticancer activity. The mechanism of action may involve the induction of apoptosis and inhibition of cell cycle progression.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored extensively:

  • In vitro studies revealed efficacy against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values were reported as low as 0.22 μg/mL, suggesting strong antimicrobial potential.

Antioxidant Activity

The antioxidant capabilities of the compound have been evaluated through various assays:

  • Antioxidant assays utilizing the DPPH method have shown that derivatives possess significant radical scavenging activity. One derivative was found to have a rate constant for hydroxyl radical scavenging comparable to established antioxidants like Trolox.

Case Studies and Research Findings

A recent study focused on synthesizing various pyrrolo[2,3-b]quinoxaline derivatives and evaluating their biological activities. The synthesized compounds were tested for their ability to scavenge free radicals and inhibit cancer cell growth. The most promising candidates exhibited both antioxidant and anticancer activities.

Table of Biological Activities

Activity TypeCompoundAssay MethodResult
AnticancerPyrrolo Derivative 1MTT AssayIC50 = 5 μM
AntimicrobialPyrrolo Derivative 2MIC TestMIC = 0.25 μg/mL
AntioxidantPyrrolo Derivative 3DPPH ScavengingRate Constant = 8.56×108 M1s18.56\times 10^8\text{ M}^{-1}\text{s}^{-1}

Mechanism of Action

The mechanism of action of 2-amino-1-(3,4-dichlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modifying their activity. Pathways involved might include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the phenyl ring and the N-alkyl/aryl groups. These variations influence physicochemical properties, binding affinities, and pharmacokinetic profiles. Below is a detailed comparison based on evidence from peer-reviewed studies and chemical databases:

Table 1: Structural and Functional Comparison of Selected Pyrroloquinoxaline Derivatives

Compound Name R1 (Position 1) R2 (Carboxamide N-Substituent) Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
Target Compound 3,4-Dichlorophenyl Tetrahydrofuran-2-ylmethyl C₂₃H₂₀Cl₂N₅O₂ 486.35 Enhanced lipophilicity due to Cl substituents; tetrahydrofuran may improve solubility .
2-Amino-1-(3-chloro-4-methoxyphenyl)-N-(2-chlorobenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide () 3-Chloro-4-methoxyphenyl 2-Chlorobenzyl C₂₅H₂₀Cl₂N₅O₂ 508.37 Methoxy group increases polarity; dual chloro substituents enhance steric hindrance .
2-Amino-N-(3-ethoxypropyl)-1-(2-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide () 2-Methoxybenzyl 3-Ethoxypropyl C₂₅H₂₈N₅O₃ 470.53 Ethoxypropyl chain may improve metabolic stability; benzyl group contributes to π-π stacking .
Methyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate () 3,5-Dichlorophenyl Methyl ester C₁₉H₁₃Cl₂N₄O₂ 414.24 Ester group reduces solubility; symmetrical dichloro substitution alters electronic effects .
2-Amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide () 3-Methoxyphenyl Unsubstituted carboxamide C₁₈H₁₅N₅O₂ 357.35 Methoxy group enhances water solubility; simpler structure may reduce target selectivity .
2-Amino-1-(2,5-dimethoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide () 2,5-Dimethoxyphenyl Morpholinylethyl C₂₅H₂₈N₆O₄ 476.53 Morpholine improves solubility; dimethoxy groups modulate receptor interactions .

Key Observations:

Substituent Effects on Lipophilicity: Chlorine atoms (e.g., 3,4-dichlorophenyl in the target compound) increase lipophilicity and membrane permeability compared to methoxy or morpholine groups .

Biological Activity Trends: While direct activity data for the target compound are unavailable, analogs with halogenated aryl groups (e.g., 3,5-dichlorophenyl in ) are associated with kinase inhibition, as seen in BRAF-targeting compounds like PLX4032 () . Methoxy groups () may reduce off-target effects by limiting nonspecific hydrophobic interactions .

Synthetic Accessibility :

  • The target compound’s tetrahydrofuran-2-ylmethyl group likely requires specialized coupling reagents, similar to the THF-mediated synthesis described in for oxadiazole derivatives .

Biological Activity

The compound 2-amino-1-(3,4-dichlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a novel pyrroloquinoxaline derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C17H18Cl2N4O\text{C}_{17}\text{H}_{18}\text{Cl}_{2}\text{N}_{4}\text{O}

This structure features a pyrroloquinoxaline core with a dichlorophenyl substituent and a tetrahydrofuran moiety, which may contribute to its biological properties.

Research indicates that compounds similar to this one often interact with various biological targets, including:

  • Adenosine Receptors : Many quinoxaline derivatives exhibit affinity for adenosine receptors (A1 and A2), influencing neurotransmitter release and potentially providing neuroprotective effects .
  • Enzyme Inhibition : Compounds in the quinoxaline class have been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in neurodegenerative conditions .

Antidepressant Effects

In behavioral models, similar compounds have demonstrated antidepressant-like effects in rodents. For instance, certain derivatives have been shown to reduce immobility in the Porsolt's forced swim test, indicating potential efficacy as rapid-acting antidepressants .

Antimicrobial Activity

Quinoxaline derivatives have been explored for their antimicrobial properties. Studies suggest that modifications in the structure can enhance activity against various pathogens, making them candidates for further development as antimicrobial agents .

Anticancer Properties

Recent investigations into quinoxaline derivatives have revealed promising anticancer activity. These compounds can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle regulators and apoptosis-related proteins .

Case Studies and Research Findings

StudyFindings
Study 1 Demonstrated significant reduction in depressive behavior in mouse models treated with similar quinoxaline compounds (IC50 values < 50 nM) .
Study 2 Showed potent antimicrobial activity against Staphylococcus aureus with an IC50 of 20 nM for a related compound .
Study 3 Reported that modifications to the quinoxaline core enhanced cytotoxicity against breast cancer cell lines (IC50 values ranging from 10 to 30 nM) .

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